1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Descripción

Molecular Architecture and Conformational Analysis

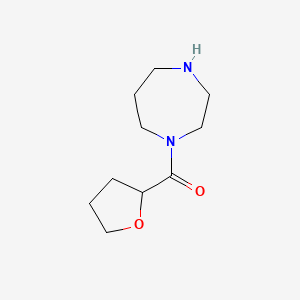

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by the presence of two distinct heterocyclic rings connected through an amide carbonyl linkage. The compound possesses a molecular formula of C₁₀H₁₈N₂O₂ with a molecular weight of 198.26 grams per mole, establishing its classification as a mid-sized heterocyclic organic molecule. The structural framework consists of a seven-membered 1,4-diazepane ring, which contains two nitrogen atoms positioned at the 1 and 4 positions, coupled with a five-membered tetrahydrofuran ring through a carbonyl bridge attached to the 2-position of the furan ring.

The conformational behavior of the diazepane ring system presents considerable complexity due to the inherent flexibility of seven-membered rings. Research indicates that 1,4-diazepines typically exhibit high degrees of conformational mobility, with the fully saturated heterocycle composed of sp³-hybridized atoms allowing extensive torsional bond flexibility. The seven-membered ring can adopt multiple conformational states, including boat, chair, and twist conformations, each contributing to the overall molecular geometry and potential biological activity. The presence of two nitrogen atoms within the ring structure introduces additional electronic and steric considerations that influence the preferred conformational arrangements.

The tetrahydrofuran component adds another layer of conformational complexity to the molecular system. Studies of tetrahydrofuran conformational preferences demonstrate that this five-membered ring exists primarily in two distinct conformational states: the twisted (C₂-symmetric) and bent (Cₛ-symmetric) conformers. The twisted conformer has been identified as more stable than the bent conformer by approximately 17 ± 15 cm⁻¹, indicating a relatively small energy difference between these conformational states. This conformational flexibility of the tetrahydrofuran ring directly impacts the overall molecular geometry and may influence the compound's chemical reactivity and potential interactions with biological targets.

The amide linkage connecting the two ring systems introduces planar constraints that significantly affect the overall molecular conformation. The carbonyl group exhibits partial double bond character between the carbon and nitrogen atoms, resulting in restricted rotation around the C-N bond and contributing to the overall conformational rigidity of the molecule. This structural feature creates a semi-rigid connection between the flexible diazepane and tetrahydrofuran rings, establishing specific geometric relationships that define the compound's three-dimensional architecture.

Table 1: Conformational Parameters of this compound Components

| Structural Component | Conformational States | Energy Differences | Geometric Characteristics |

|---|---|---|---|

| 1,4-Diazepane Ring | Boat, Chair, Twist | Variable | High flexibility, multiple conformers |

| Tetrahydrofuran Ring | Twisted (C₂), Bent (Cₛ) | 17 ± 15 cm⁻¹ | Moderate flexibility, two primary states |

| Amide Linkage | Planar | N/A | Restricted rotation, partial double bond character |

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The official IUPAC name for this compound is 1,4-diazepan-1-yl(oxolan-2-yl)methanone, which reflects the systematic approach to naming complex heterocyclic structures. This nomenclature system prioritizes the larger seven-membered diazepane ring as the parent structure while treating the tetrahydrofuran-carbonyl moiety as a substituent.

The naming convention begins with the identification of the principal functional group, which in this case is the ketone carbonyl carbon of the amide linkage. The diazepane ring serves as the primary heterocyclic framework, with numbering beginning from the nitrogen atom bearing the carbonyl substituent. The 1,4-diazepane designation indicates the presence of nitrogen atoms at positions 1 and 4 of the seven-membered ring, following the systematic numbering scheme that assigns the lowest possible numbers to heteroatoms.

The tetrahydrofuran component is designated using the oxolan terminology, which represents the systematic IUPAC name for the saturated five-membered oxygen-containing heterocycle. The 2-position specification indicates that the carbonyl carbon is attached to the carbon atom adjacent to the oxygen atom in the furan ring. The methanone suffix identifies the carbonyl functional group that serves as the connecting bridge between the two ring systems.

Alternative nomenclature systems provide additional naming conventions that emphasize different structural aspects of the compound. The synonym (1,4-Diazepan-1-yl)(tetrahydrofuran-2-yl)methanone maintains the tetrahydrofuran terminology while preserving the systematic identification of the diazepane ring structure. Another acceptable name, 1-(oxolane-2-carbonyl)-1,4-diazepane, positions the diazepane as the primary structural unit while describing the tetrahydrofuran component as an oxolane-carbonyl substituent.

Table 2: Nomenclature Variations and Systematic Names

| Naming System | Systematic Name | Structural Priority |

|---|---|---|

| IUPAC Official | 1,4-diazepan-1-yl(oxolan-2-yl)methanone | Diazepane as parent structure |

| Alternative IUPAC | (1,4-Diazepan-1-yl)(tetrahydrofuran-2-yl)methanone | Diazepane primary, THF secondary |

| Substitute-based | 1-(oxolane-2-carbonyl)-1,4-diazepane | Diazepane core with substituent |

| Common Name | This compound | Descriptive functional group naming |

Comparative Analysis of Tautomeric and Stereochemical Properties

The tautomeric behavior of this compound represents a critical aspect of its chemical characterization, particularly regarding the amide functional group that connects the two heterocyclic components. Amide-imidic acid tautomerization presents a pervasive class of chemical transformations in organic chemistry, involving the migration of a hydrogen atom from the nitrogen to the oxygen atom of the carbonyl group. This prototropic tautomerization process can significantly influence the compound's chemical properties, stability, and potential biological activity.

The amide tautomer, characterized by the structure R-CO-NH-R', represents the kinetically favored form under most conditions, while the imidic acid tautomer, featuring the structure R-C(OH)=N-R', constitutes a higher-energy form that may become accessible under specific environmental conditions. Research on similar amide-containing systems demonstrates that the energy difference between amide and imidic acid tautomers typically ranges from 40-60 kJ/mol, with the amide form being thermodynamically preferred in aqueous and polar environments. The amide tautomer maintains greater stability due to the enhanced electronegativity of oxygen compared to nitrogen, making the C=O bond formation more favorable than the C=N bond.

The tautomeric equilibrium in this compound may be influenced by several factors, including solvent polarity, temperature, and the presence of hydrogen-bonding partners. Environmental conditions such as the presence of ammonia or non-polar solvents may shift the equilibrium toward the imidic acid form, while aqueous or oxygen-rich environments favor the amide tautomer. The prototropic tautomerization mechanism involves a single proton transfer through a pseudo-four-membered ring transition state, with activation energies typically ranging from 150-200 kJ/mol for similar systems.

Stereochemical considerations for this compound arise primarily from the asymmetric carbon center at the 2-position of the tetrahydrofuran ring. This chiral center introduces the possibility of two enantiomeric forms, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules. The stereochemical assignment depends on the priority ranking of the substituents around the asymmetric carbon, with the oxygen atom of the furan ring, the carbonyl carbon, and the adjacent methylene carbons serving as the primary reference points for configuration determination.

Table 3: Tautomeric and Stereochemical Properties

| Property Type | Characteristics | Energy Considerations | Environmental Factors |

|---|---|---|---|

| Amide Tautomer | Preferred form, C=O bond | Thermodynamically stable | Favored in polar solvents |

| Imidic Acid Tautomer | Higher energy, C=N-OH | 40-60 kJ/mol higher energy | Favored in non-polar conditions |

| Stereochemistry | Chiral center at THF C-2 | Enantiomeric forms possible | (R) and (S) configurations |

| Tautomeric Barrier | Transition state energy | 150-200 kJ/mol activation | Temperature dependent |

Computational Descriptors: InChI, SMILES, and Molecular Fingerprint Patterns

The computational representation of this compound employs several standardized molecular descriptor systems that enable precise structural identification and database searching. The International Chemical Identifier (InChI) provides a unique, non-proprietary identifier that captures the complete molecular structure including connectivity, stereochemistry, and tautomeric information. For this compound, the InChI string is InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2, which encodes the complete molecular architecture in a standardized format.

The InChI system represents molecular structure through a hierarchical layering approach that begins with the molecular formula and connectivity, followed by stereochemical and tautomeric specifications. The connectivity layer describes the atom-to-atom connections, while the hydrogen layer specifies the positions of hydrogen atoms that are critical for tautomeric identification. The InChI Key, designated as ISSPTTIRJJAKRE-UHFFFAOYSA-N, provides a shortened hash representation that facilitates rapid database searching while maintaining structural uniqueness.

The Simplified Molecular Input Line Entry System (SMILES) notation offers an alternative computational descriptor that emphasizes chemical connectivity through a linear string representation. The canonical SMILES for this compound is C1CC(OC1)C(=O)N2CCCNCC2, which describes the molecular structure using a specific traversal algorithm that ensures consistent representation regardless of the starting atom. This notation system employs parentheses to denote branching, numbers to indicate ring closures, and specific symbols to represent different atom types and bond orders.

The SMILES representation provides several advantages for computational applications, including ease of parsing, compatibility with chemical database systems, and direct conversion to molecular graph representations. The linear nature of SMILES notation facilitates pattern matching algorithms and substructure searching, making it particularly valuable for chemoinformatics applications and molecular similarity assessments.

Molecular fingerprint patterns derived from the structural descriptors enable quantitative comparison with other chemical compounds and support structure-activity relationship studies. These fingerprints translate the molecular structure into binary or numerical vectors that capture specific structural features, such as functional groups, ring systems, and connectivity patterns. The compound's fingerprint profile reflects the presence of both the diazepane and tetrahydrofuran ring systems, the amide functional group, and the specific connectivity pattern that defines its unique chemical identity.

Table 4: Computational Descriptors and Molecular Identifiers

| Descriptor Type | Representation | Characteristics | Applications |

|---|---|---|---|

| InChI | InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2 | Complete structural encoding | Database identification, tautomer recognition |

| InChI Key | ISSPTTIRJJAKRE-UHFFFAOYSA-N | Hash-based identifier | Rapid database searching |

| SMILES | C1CC(OC1)C(=O)N2CCCNCC2 | Linear connectivity notation | Pattern matching, substructure analysis |

| Molecular Formula | C₁₀H₁₈N₂O₂ | Elemental composition | Mass spectrometry, molecular weight calculations |

Propiedades

IUPAC Name |

1,4-diazepan-1-yl(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSPTTIRJJAKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518146 | |

| Record name | (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63035-27-8 | |

| Record name | (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of 1,4-Diazepane Core

1,4-Diazepane (hexahydro-1,4-diazepine) is a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. Its synthesis or functionalization is well-documented:

- Direct alkylation or acylation of 1,4-diazepane : Commercially available 1,4-diazepane or its derivatives (e.g., 1-propyl-1,4-diazepane) can be used as starting materials for further functionalization.

- Desymmetrization and ring functionalization : Advanced synthetic routes involve desymmetrization of homopiperazine or related intermediates to selectively functionalize one nitrogen atom.

- Use of protected intermediates : Protection strategies (e.g., Boc protection) are often employed to control regioselectivity during functionalization.

Introduction of the Tetrahydrofuran-2-ylcarbonyl Group

The key step in preparing 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is the formation of the amide bond between the diazepane nitrogen and the tetrahydrofuran-2-ylcarbonyl moiety. This is typically achieved by:

- Coupling of 1,4-diazepane with tetrahydrofuran-2-carboxylic acid or its activated derivatives (e.g., acid chlorides, anhydrides, or activated esters).

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) to facilitate amide bond formation under mild conditions.

- Reaction conditions : Typically performed in anhydrous solvents like dichloromethane or dimethylformamide, often at 0°C to room temperature to control reaction rate and selectivity.

Representative Experimental Procedure

While specific literature on this compound is limited, analogous amide formation procedures from related diazepane derivatives provide a reliable framework:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,4-Diazepane (1 equiv), tetrahydrofuran-2-carboxylic acid (1.1 equiv), coupling reagent (e.g., EDC, HATU), base (e.g., DIPEA), solvent (e.g., DMF or DCM) | Mix reagents under inert atmosphere, cool to 0°C, then stir at room temperature for several hours. |

| 2 | Workup: Dilution with ethyl acetate, washing with aqueous bicarbonate, water, and brine | Removes residual reagents and byproducts. |

| 3 | Drying over anhydrous sodium sulfate, filtration, concentration | Prepares crude product for purification. |

| 4 | Purification by column chromatography or preparative HPLC | Isolates pure this compound. |

Analytical and Purification Techniques

- Purification : Reverse-phase HPLC or silica gel chromatography is commonly used to purify the product, ensuring removal of unreacted starting materials and side products.

- Characterization : NMR (1H, 13C), LC-MS, and IR spectroscopy confirm the structure and purity of the compound.

- Yield : Typical yields for similar amide coupling reactions range from 55% to 85%, depending on reaction conditions and purification efficiency.

Comparative Data Table of Related Amide Coupling Reactions

Research Findings and Notes

- The amide bond formation between 1,4-diazepane and tetrahydrofuran-2-carboxylic acid derivatives is straightforward and efficient under standard peptide coupling conditions.

- Protecting groups on the diazepane nitrogen are generally unnecessary if selective mono-substitution is achievable.

- Palladium-catalyzed cross-coupling reactions are more relevant for aryl or heteroaryl substitutions on diazepane rings but less so for simple alkyl or acyl substitutions like tetrahydrofuran-2-ylcarbonyl.

- The choice of solvent and base can significantly affect the yield and purity; DMF and DIPEA are commonly preferred.

- Purification by preparative HPLC ensures high purity, which is critical for biological evaluation and further synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, biological activity, and physicochemical properties of diazepane derivatives (Table 1).

Table 1: Key Features of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane and Analogs

Substituent-Driven Physicochemical Properties

- Electronic Effects : The THF-derived carbonyl group in the target compound is less electron-withdrawing than fluorobenzoyl substituents (e.g., 1-(4-Fluorobenzoyl)-1,4-diazepane) but more polar than alkyl or aryl groups. This may balance solubility and membrane permeability .

- Lipophilicity : The THF ring (logP ~0.5–1.0) is less lipophilic than thiopyran (logP ~1.5–2.0) or trifluoromethylpyrimidine derivatives (logP ~2.5–3.0), suggesting moderate blood-brain barrier penetration .

- Conformational Flexibility : The diazepane ring’s seven-membered structure allows for multiple low-energy conformers, which may enhance binding to diverse biological targets compared to rigid piperazine analogs .

Actividad Biológica

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a tetrahydrofuran-2-ylcarbonyl group. Its molecular formula is C10H16N2O2, and it possesses unique structural characteristics that may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound. For instance, a comparative study demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant inhibition rates and lower IC50 values compared to standard chemotherapeutics.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 95.5 | 7.5 |

| MCF-7 | 90.3 | 8.0 |

| DU145 | 88.9 | 9.2 |

| HepG2 | 92.0 | 6.8 |

This data suggests that the compound has potent antitumor activity and warrants further investigation into its mechanism of action.

Studies have shown that this compound induces apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause S-phase arrest in treated cells, leading to reduced proliferation.

- Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential were noted, indicating a potential pathway for inducing apoptosis.

These findings suggest that the compound's ability to disrupt normal cell cycle progression may be a key factor in its antitumor efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Hepatocellular Carcinoma : A study involving HepG2 cells demonstrated that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. How can this compound be integrated into materials science research (e.g., polymer precursors, coordination complexes)?

- Methodological Answer :

- Coordination chemistry : Screen metal salts (e.g., Cu(II), Zn(II)) for complex formation via UV-Vis titration (ligand-to-metal charge transfer bands at 300–400 nm).

- Polymerization : Initiate ring-opening polymerization (ROP) using Sn(Oct)₂ catalyst; monitor via GPC for Mn/Mw distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.